molecular formula C16H26ClNO B1397525 4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-25-8

4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1397525
CAS RN: 1219982-25-8
M. Wt: 283.83 g/mol
InChI Key: FWSIQNVOYUCIKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Final Derivatives Formation : The obtained intermediate compounds are then treated with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular formula of 4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride is C₁₆H₂₅NO₃Cl with a molecular weight of approximately 283.83 g/mol . The compound’s structure includes a piperidine ring appended with an isopropylphenoxyethyl group.


Physical And Chemical Properties Analysis

Scientific Research Applications

Role in Drug Design

Piperidines, including “4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Presence in Alkaloids

Piperidine derivatives are also found in alkaloids . Alkaloids are naturally occurring compounds, often derived from plants, which have potent biological activity.

Use in Synthesis of Various Derivatives

Piperidines are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological and Pharmacological Activity

Piperidines exhibit a wide range of biological and pharmacological activities . This includes potential drugs containing piperidine moiety .

Role in Cancer Treatment

A series of 2-amino-4-(1-piperidine) pyridine derivatives, including “4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride”, have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .

Use as Tubulin Inhibitors

4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a class of piperidine derivatives, have been discovered as a new class of tubulin inhibitors . These compounds have shown potential as anticancer agents to treat prostate cancer .

Mechanism of Action

Icaridin (another name for this compound) is expected to stimulate the sensory hairs on the antennae of insects. It may interact with odorant receptors (ORs) and ionotropic receptors (IR), disrupting their ability to detect host cues . Additionally, icaridin may bind to odorant binding protein 1 (AgamOBP1) .

Safety and Hazards

Icaridin is considered safe for long-term use in adults and is less irritating than other insect repellents .

properties

IUPAC Name

4-[2-(4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-13(2)15-3-5-16(6-4-15)18-12-9-14-7-10-17-11-8-14;/h3-6,13-14,17H,7-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSIQNVOYUCIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219982-25-8
Record name Piperidine, 4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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